N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide is a benzotriazole derivative characterized by dual benzotriazole moieties linked via a sulfanyl-ethyl group and a methylbenzamide core. Benzotriazole derivatives are renowned for their broad pharmacological activities, including antimicrobial, antifungal, and antitumor properties .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7OS/c1-18-10-12-19(13-11-18)24(32)29(16-30-22-8-4-2-6-20(22)25-27-30)14-15-33-17-31-23-9-5-3-7-21(23)26-28-31/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIAJTXROCWBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCSCN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of benzotriazole with an appropriate alkylating agent to introduce the benzotriazol-1-ylmethyl group. This is followed by further reactions to introduce the sulfanyl and benzamide functionalities. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are typically carried out under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The benzotriazole moieties can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzotriazole rings .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used as a corrosion inhibitor and UV stabilizer in materials science
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moieties can bind to active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)-N-Phenylacetamide Derivatives
These derivatives (e.g., compounds 1a–Va) feature a single benzotriazole group attached to an acetamide scaffold. Antimicrobial testing against S. aureus, E. coli, and C. albicans demonstrated moderate to strong activity, though potency varied with substituents .
3-Substituted Thio-5-(1-Hydroxyphenyl)-4H-1,2,4-Triazoles
These 1,2,4-triazole derivatives exhibited exceptional antifungal and antibacterial activity at 0.01% concentration, achieving >90% inhibition against C. albicans and E. coli . While the target compound’s benzotriazole groups differ from 1,2,4-triazoles, both classes exploit heterocyclic nitrogen atoms for target binding. The hydroxylphenyl substituents in these triazoles may confer superior solubility compared to the target’s methylbenzamide core.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide
This simpler benzotriazole-phthalimide hybrid showed antifungal and antitumor activity, underscoring the pharmacological versatility of benzotriazole scaffolds . However, the absence of a sulfanyl group or dual benzotriazole units may limit its binding diversity relative to the target compound.
Pharmacological Activity
Key Observations :
- The dual benzotriazole architecture in the target compound may enable multi-site binding, a theoretical advantage over single-benzotriazole analogs .
- 1,2,4-Triazoles in demonstrated higher potency at lower concentrations, suggesting that triazole ring configuration significantly impacts bioactivity .
Research Findings and Implications
Dual Benzotriazole Motif: The target compound’s structure may enhance resistance to enzymatic degradation compared to mono-benzotriazole derivatives, prolonging therapeutic effects .
Sulfanyl Linker : The thioether group could improve membrane permeability, though its impact on toxicity requires further study.
Comparative Gaps : Direct antimicrobial data for the target compound are absent in the evidence. Empirical studies comparing MIC values against 1,2,4-triazoles and acetamide derivatives are critical for validating its superiority.
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide is a complex compound featuring a benzotriazole moiety that has been studied for its diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates it contains multiple functional groups that contribute to its biological activity. The presence of the benzotriazole group is particularly noteworthy due to its known pharmacological properties.
Antimicrobial Properties
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 12.5 μg/mL |
| 15a | Staphylococcus aureus | 25 μg/mL |
| 22b' | Candida albicans | 6.25 μg/mL |
These findings indicate that the compound may be effective against various pathogens, including both Gram-positive and Gram-negative bacteria.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored. For example, derivatives of benzotriazole have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease.
Case Study: Antiparasitic Activity Against Trypanosoma cruzi
In vitro studies indicated that N-benzenesulfonylbenzotriazole derivatives demonstrated a dose-dependent inhibitory effect on epimastigote forms of the parasite:
- Concentration : 25 μg/mL resulted in a 50% reduction in parasite count.
- Concentration : 50 μg/mL resulted in a 64% reduction.
This suggests that modifications to the benzotriazole structure can enhance antiparasitic efficacy.
Anticancer Potential
The anticancer properties of benzotriazole derivatives have been documented in various studies. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, indicating potential for further development as therapeutic agents.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 15 |
These results highlight the potential of benzotriazole derivatives in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications to the benzotriazole core, such as varying substituents on the aromatic rings or altering side chains, can significantly impact their biological properties.
Key Findings from SAR Studies
- Hydrophobic Groups : The introduction of bulky hydrophobic groups enhances antimicrobial activity.
- Electron-Withdrawing Groups : Substituents like –NO₂ and –Cl at specific positions on the benzene ring increase antifungal potency.
- Linker Variations : Different linker lengths and types can modulate activity against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
